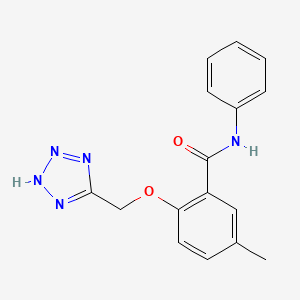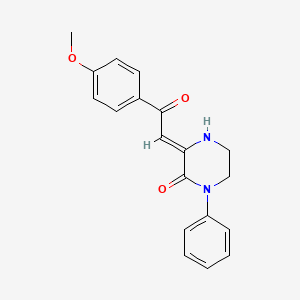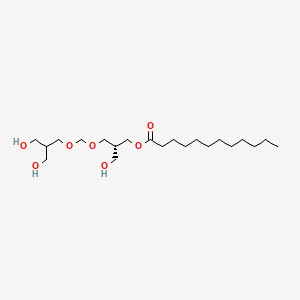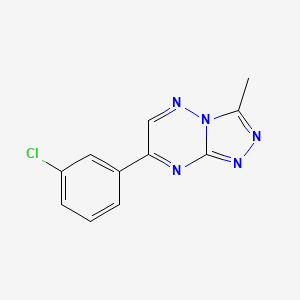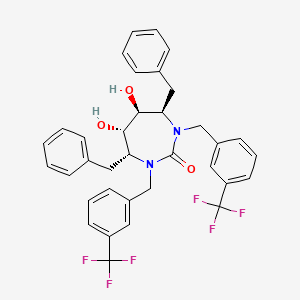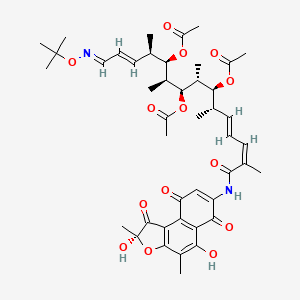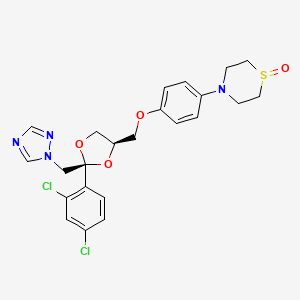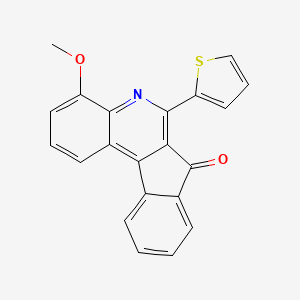
Dibutyl cyclohex-4-ene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl cyclohex-4-ene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H26O4 . It is a diester derived from cyclohexene and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can be synthesized through the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The process includes the use of large-scale reactors and distillation units to separate and purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Dibutyl cyclohexane-1,2-dicarboxylate.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
科学的研究の応用
Chemistry: Dibutyl cyclohex-4-ene-1,2-dicarboxylate is used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of polymers.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
作用機序
The mechanism of action of dibutyl cyclohex-4-ene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced flexibility and durability are required.
類似化合物との比較
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate has similar plasticizing properties but with different alkyl groups, leading to variations in flexibility and compatibility with different polymers.
- Diethyl cyclohex-4-ene-1,2-dicarboxylate is another ester with shorter alkyl chains, which may result in different solubility and plasticizing efficiency.
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contains epoxy groups, making it useful in applications requiring cross-linking and enhanced mechanical properties.
Dibutyl cyclohex-4-ene-1,2-dicarboxylate stands out due to its balanced properties, making it a versatile choice for various industrial and research applications.
特性
CAS番号 |
37981-16-1 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC名 |
dibutyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |
InChIキー |
ANOXPYCDNXHEEE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1CC=CCC1C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



